molecular formula C13H10OS B276880 1-Phenyl-3-(2-thienyl)-2-propyn-1-ol

1-Phenyl-3-(2-thienyl)-2-propyn-1-ol

Cat. No.: B276880
M. Wt: 214.28 g/mol
InChI Key: JSJWJGGDTYNCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(2-thienyl)-2-propyn-1-ol is a useful research compound. Its molecular formula is C13H10OS and its molecular weight is 214.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

IUPAC Name

1-phenyl-3-thiophen-2-ylprop-2-yn-1-ol

InChI

InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-7,10,13-14H

InChI Key

JSJWJGGDTYNCCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#CC2=CC=CS2)O

Canonical SMILES

C1=CC=C(C=C1)C(C#CC2=CC=CS2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Place lithium hexamethyldisilazane (3 mL of a 1M solution in tetrahydrofuran, 3 mmol) under argon atmosphere and cool to 0° C. Add (thiophen-2-yl)acetylene (324 mg, 3 mmol) in tetrahydrofuran (20 mL) and stir at 0° C. until anion formation is complete. Add a solution of benzaldehyde (297 mg, 2.8 mmol) in tetrahydrofuran, remove the ice bath and stir at room temperature until the reaction is complete. Pour onto ethyl ether and water, separate the organic layer and dry (MgSO4). Filter and evaporate the solvent in vacuo. Purify by silica gel chromatography to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
297 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.